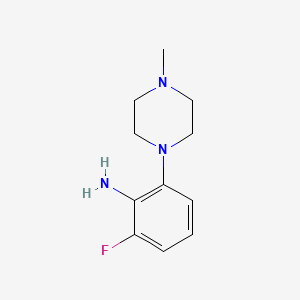

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBYSTFHAYQSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Data of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Introduction

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine with a molecular formula of C₁₁H₁₆FN₃ and a molecular weight of approximately 209.27 g/mol [1]. Its structure, featuring a fluoroaniline core linked to a 4-methylpiperazine moiety, makes it a compound of interest in medicinal chemistry and drug development. The precise substitution pattern significantly influences its chemical reactivity and potential biological activities[2]. Accurate structural elucidation through spectral analysis is a critical, non-negotiable step in the research and development pipeline, ensuring the identity, purity, and stability of this and related compounds.

This technical guide provides an in-depth analysis of the expected spectral data for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of direct experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous structures, such as 2-fluoroaniline and N-methylpiperazine, to predict and interpret its spectral characteristics. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel substituted anilines.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecule's constituent parts is paramount to interpreting its spectral data. The structure can be deconstructed into three key components: the aromatic aniline ring, the fluorine substituent, and the N-methylpiperazine group. Each of these fragments will give rise to characteristic signals in the various spectra.

Figure 1: Chemical structure of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperazine, methyl, and amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H | J(H,H) ≈ 7-9, J(H,F) ≈ 1-3 |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | - |

| Piperazine-H (Ar-N-CH₂) | 2.9 - 3.2 | Triplet | 4H | J(H,H) ≈ 5 |

| Piperazine-H (N-CH₂) | 2.5 - 2.8 | Triplet | 4H | J(H,H) ≈ 5 |

| N-CH₃ | 2.3 - 2.5 | Singlet | 3H | - |

Rationale Behind Predictions:

-

Aromatic Protons: The aromatic protons are expected to appear in the range of 6.8-7.2 ppm. The electron-donating amino group and the electron-withdrawing fluorine atom will influence their precise chemical shifts and coupling patterns. The protons will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Amine Protons: The primary amine (NH₂) protons typically give a broad singlet that can exchange with deuterium in the presence of D₂O. Its chemical shift is highly dependent on concentration and solvent.

-

Piperazine Protons: The piperazine ring protons will be split into two sets of signals. The four protons on the carbons attached to the aniline nitrogen (Ar-N-CH₂) are expected to be slightly downfield (2.9-3.2 ppm) compared to the four protons on the carbons adjacent to the methyl-bearing nitrogen (2.5-2.8 ppm). Both sets of signals are anticipated to be triplets due to coupling with the adjacent CH₂ group.

-

Methyl Protons: The N-methyl (N-CH₃) group will appear as a sharp singlet at approximately 2.3-2.5 ppm, a characteristic region for such protons[3].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline would show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 150 - 155 (d, ¹J(C,F) ≈ 240-250 Hz) |

| Aromatic C-NH₂ | 140 - 145 (d, ³J(C,F) ≈ 3-5 Hz) |

| Aromatic C-N(piperazine) | 135 - 140 (d, ²J(C,F) ≈ 10-15 Hz) |

| Aromatic C-H | 115 - 130 |

| Piperazine C (Ar-N-CH₂) | 50 - 55 |

| Piperazine C (N-CH₂) | 54 - 58 |

| N-CH₃ | 45 - 48 |

Rationale Behind Predictions:

-

Aromatic Carbons: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The carbons attached to the nitrogen atoms will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region.

-

Piperazine Carbons: The chemical shifts of the piperazine carbons are expected in the 50-60 ppm range, consistent with N-alkylated piperazines[3].

-

Methyl Carbon: The N-methyl carbon will give a signal around 45-48 ppm.

Figure 2: Predicted ¹³C NMR chemical shift regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment | Notes |

| 209 | [M]⁺ | Molecular ion |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₃H₇N]⁺ | Cleavage of the piperazine ring |

| 139 | [M - C₄H₉N]⁺ | Loss of the N-methylpiperazine radical |

| 111 | [FC₆H₄NH₂]⁺ | 2-Fluoroaniline fragment |

| 70 | [C₄H₈N]⁺ | Fragment from the piperazine ring |

| 58 | [C₃H₈N]⁺ | Characteristic fragment of N-methylpiperazine[4] |

Rationale Behind Predictions:

The molecular ion at m/z 209 is expected to be observed. The fragmentation pattern will be dominated by cleavage of the piperazine ring and the bond connecting it to the aniline ring. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines[5]. The formation of a fragment at m/z 58 is a characteristic fragmentation of the N-methylpiperazine moiety[4][6].

Figure 3: Proposed major fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3350 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3080 - 3010 | Aromatic C-H stretch | Medium |

| 2950 - 2800 | Aliphatic C-H stretch | Medium-Strong |

| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Medium-Strong |

| 1500 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1300 - 1200 | C-N stretch (aromatic) | Strong |

| 1250 - 1020 | C-N stretch (aliphatic) | Medium |

| 1200 - 1100 | C-F stretch | Strong |

| 850 - 750 | Aromatic C-H bend (out-of-plane) | Strong |

Rationale Behind Predictions:

-

N-H Vibrations: The primary amine will show two characteristic N-H stretching bands in the 3450-3350 cm⁻¹ region and an N-H bending vibration around 1600 cm⁻¹[7].

-

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups will be observed below 3000 cm⁻¹[8].

-

C-N and C-F Vibrations: Strong absorptions corresponding to the aromatic C-N and C-F stretching vibrations are expected in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. This predictive framework serves as an essential tool for researchers in the synthesis, identification, and characterization of this and related novel compounds, ensuring scientific rigor and facilitating the drug discovery process. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.

References

- Smolecule. (2024, April 14). 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline.

-

NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Chen, Y.-F., & Lee, Y.-P. (2018). Infrared Spectra of Mono-hydrogenated Aniline, ortho- and para-HC6H5NH2, Generated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 122(3), 738–746.

- Rajagopal, K., & Chenthilnath, R. (2023). Thermodynamics and spectroscopic properties of N-methylpiperazine with propan-1-ol, 2-propen-1-ol, 2-propyn-1-ol. Physics and Chemistry of Liquids, 61(4), 485-505.

- Park, S., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 543.

-

PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Panchaud, P., et al. (2021). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. The Journal of Chemical Physics, 155(6), 064303.

- New Journal of Chemistry. (n.d.). Supporting Information.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ATB. (n.d.). methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

- El-Haj, B. M., et al. (2005). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of the Saudi Chemical Society, 9(3), 517-526.

-

MUNI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

- Sadownik, J. W., & Philp, D. (2015). A recognition-mediated reaction drives amplification within a dynamic library. Chemical Science, 6(11), 6334-6339.

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Hameed, A., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Tropical Journal of Pharmaceutical Research, 16(12), 2939-2947.

-

UniCA IRIS. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Retrieved from [Link]

-

Polish Journal of Chemistry. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Frontiers. (n.d.). 13c Nmr Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 4. Piperazine, 1-methyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. wikieducator.org [wikieducator.org]

- 8. Piperazine, 1-methyl- [webbook.nist.gov]

solubility of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early discovery screenings to final dosage form manufacturing.[1] Poor solubility is a leading cause of inadequate bioavailability and formulation challenges, with estimates suggesting that up to 90% of molecules in the drug discovery pipeline are poorly water-soluble.[2][3] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers in drug development. We will explore the molecular characteristics of the target compound, delineate theoretical solubility predictions, and provide detailed, actionable protocols for both kinetic and thermodynamic solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a substance that can dissolve in a given solvent system at a specific temperature and pressure.[4] In pharmaceutical sciences, this parameter is a cornerstone of preformulation studies. It directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, with poor solubility often leading to low and erratic bioavailability.[1][5] Beyond its biopharmaceutical implications, solubility dictates crucial process chemistry decisions, including the choice of solvents for reaction, purification, crystallization, and the feasibility of various formulation strategies such as amorphous solid dispersions or nano-suspensions.[2][6] Consequently, a thorough characterization of an API's solubility profile across a diverse set of organic solvents is not merely a data-gathering exercise; it is a fundamental step in risk mitigation and strategic development.[7]

Physicochemical Profile of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

To understand the solubility behavior of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, we must first analyze its molecular structure and inherent properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆FN₃ | [8] |

| Molecular Weight | 209.268 g/mol | [8] |

| CAS Number | 1179276-91-5 | [8] |

| Structure | A fluorinated aniline ring substituted with a 4-methylpiperazine group. |[8] |

The structure reveals several key functional groups that govern its interactions with solvents:

-

Aniline Moiety: The primary amine (-NH₂) and the aromatic ring. The amine group can act as a hydrogen bond donor and acceptor. The aromatic ring is hydrophobic.[9][10]

-

4-Methylpiperazine Group: Contains two tertiary amines. These are basic and can act as strong hydrogen bond acceptors via their lone pair electrons, significantly influencing solubility in protic solvents.[11] The methyl group adds to the lipophilicity.

-

Fluorine Atom: As a highly electronegative atom, the ortho-fluorine substituent has a significant inductive electron-withdrawing effect. This can decrease the basicity of the aniline nitrogen and influence the hydrogen-bonding potential of the adjacent N-H group.[12][13] While covalently bound fluorine is a very weak hydrogen bond acceptor, its presence modulates the overall electronic properties and can impact crystal packing and solvation.[14][15]

Theoretical Solubility Predictions in Organic Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[16] A solute's ability to dissolve in a solvent is maximized when their intermolecular forces are similar. Based on the structure of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, we can make the following qualitative predictions.

Table 2: Predicted Solubility of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with the multiple amine groups (both as donors and acceptors), which is expected to overcome the energetic cost of disrupting the crystal lattice.[17] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions with the polar functional groups of the molecule. DMSO is a particularly strong solvent for many drug-like molecules.[17] |

| Non-Polar | Toluene, Hexane, Heptane | Low to Very Low | The significant polarity and hydrogen bonding capability of the molecule are mismatched with the non-polar nature of these solvents, which interact primarily through weak van der Waals forces.[9][16] |

While these qualitative predictions are invaluable for initial solvent screening, they are not a substitute for quantitative experimental data. Computational tools, such as those based on Quantitative Structure-Property Relationships (QSPR) or thermodynamic models like COSMO-RS, can also provide more refined in-silico predictions to guide experimental design.[18][19][20]

Experimental Determination of Solubility

In drug development, two distinct types of solubility are measured: kinetic and thermodynamic. Understanding the difference is crucial for interpreting the data correctly.

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solvent at a specific temperature.[4][21] It is typically determined using the "shake-flask" method, which requires a longer incubation time (24-72 hours) to ensure equilibrium is reached.[21][22]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by adding a concentrated DMSO stock solution to an aqueous or organic medium.[21][23] It is a high-throughput method used in early discovery to flag potential solubility issues.[7] Kinetic solubility values are often higher than thermodynamic values because they may reflect the solubility of a metastable or amorphous form.[23][24]

The following diagram illustrates the typical decision-making process for solubility assessment in a research setting.

Caption: A typical workflow for solubility assessment in drug development.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.[21][22]

Objective: To determine the thermodynamic solubility of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in selected organic solvents at a controlled temperature.

Materials:

-

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (crystalline solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene) of HPLC grade or higher

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility method.

Procedure:

-

Preparation: Add an excess of solid 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (e.g., ~5-10 mg, accurately weighed) to a 2 mL glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[21]

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm chemically compatible (e.g., PTFE) syringe filter. Discard the first few drops to saturate any potential binding sites on the filter.[21]

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of the compound of known concentrations.

-

Analyze the standards and the diluted sample using a validated HPLC-UV method.[25][26]

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

-

Self-Validating System:

-

Verification of Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

-

Solid-State Analysis: The residual solid should be recovered and analyzed by techniques like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., to a more stable polymorph or a solvate) occurred during the experiment.[21] This is a critical step for ensuring the measured solubility corresponds to the intended solid form.

Conclusion

While a definitive, publicly available dataset on the is sparse, a robust scientific framework allows for strong qualitative predictions and, more importantly, provides a clear path for its precise experimental determination. The molecule's structure, rich in hydrogen bond donors and acceptors, predicts high solubility in polar protic solvents like alcohols and moderate-to-high solubility in polar aprotic solvents, with poor solubility expected in non-polar hydrocarbons. For drug development professionals, moving beyond these predictions to generate robust, quantitative data using standardized protocols like the shake-flask method is imperative. This experimentally derived knowledge is fundamental for guiding synthetic route optimization, purification strategies, and the rational design of effective drug delivery systems.

References

- Vertex AI Search. (2024). Predictive modeling for solubility and bioavailability enhancement.

- Ovid. (2012).

- Journal of Bioinformatics and Systems Biology. (2024). Predicting Drug Solubility Using Different Machine Learning Methods.

- ACS Publications. (2022). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development.

- arXiv. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.

- CymitQuimica. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline.

- Raytor. (2026).

- ACS Publications. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Veranova.

- PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Drug Discovery World. (2021).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Lund University Publications.

- BYJU'S. Physical Properties of Amines.

- ResearchGate. (2018). Exploring the influence of fluorine substitution on tuning the hydrogen bonding properties using theoretical and spectroscopic m.

- International Journal of Pharmaceutical and Biological Science Archive. (2025).

- PubMed. (2021). How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? - A case study for monofluoroanilines.

- Chemistry LibreTexts. (2024). 23.1: Properties of amines.

- ResearchGate. How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? – A case study for monofluoroanilines.

- CUNY. (2020). Amines and Heterocycles.

- UCLA Chemistry and Biochemistry. Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- JASCO Global. (2025). Principles of HPLC (5)

- BenchChem. (2025). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. veranova.com [veranova.com]

- 3. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. enamine.net [enamine.net]

- 8. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. medchem-ippas.eu [medchem-ippas.eu]

- 13. How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? - A case study for monofluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.ucla.edu [chem.ucla.edu]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biorxiv.org [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. raytor.com [raytor.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. ijsrtjournal.com [ijsrtjournal.com]

- 26. jasco-global.com [jasco-global.com]

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline: A Strategic Scaffold for Conformational Control in Kinase and Phosphatase Inhibition

Executive Summary

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS: 1179276-91-5 ) is a high-value chemical intermediate utilized in the synthesis of "next-generation" small molecule inhibitors. Unlike generic aniline building blocks, this molecule is engineered for a specific medicinal chemistry purpose: conformational restriction .

The 2,6-disubstitution pattern relative to the amine functionality forces the aniline ring out of planarity when coupled to a core scaffold (e.g., pyrimidine, quinazoline). This "twist" is critical for targeting difficult allosteric pockets, most notably in SHP2 phosphatase inhibitors and 3rd-generation Tyrosine Kinase Inhibitors (TKIs) where selectivity depends on exploiting unique protein conformations. Additionally, the N-methylpiperazine moiety confers essential aqueous solubility and pharmacokinetic properties to the final drug candidate.

Part 1: Chemical Profile & Strategic Value

Physicochemical Identity

| Property | Specification |

| Chemical Name | 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline |

| CAS Number | 1179276-91-5 |

| Molecular Formula | C₁₁H₁₆FN₃ |

| Molecular Weight | 209.27 g/mol |

| Appearance | Pale yellow to light brown solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |

| pKa (Calc) | ~7.8 (Piperazine N), ~3.5 (Aniline N) |

Structural Logic in Drug Design

The utility of this intermediate lies in its 1,2,3-trisubstituted benzene topology.

-

The "Twist" (Steric Clash): The fluorine at position 2 and the bulky piperazine at position 6 create significant steric hindrance around the primary amine (position 1). When this amine forms an amide or urea bond in a drug molecule, the benzene ring is forced to rotate perpendicular to the connected scaffold. This mimics the "atropisomeric" locking seen in drugs like Dasatinib or Sotorasib .

-

The Solubilizer: The N-methylpiperazine is a classic "solubilizing tail" that improves oral bioavailability and can form salt bridges with aspartate/glutamate residues in the target protein's solvent-exposed region.

-

Metabolic Blocking: The fluorine atom blocks metabolic oxidation at the ortho-position, prolonging the drug's half-life.

Part 2: Validated Synthetic Workflow

The synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline presents a regioselectivity challenge. The starting material, 2,6-difluoronitrobenzene , has two equivalent electrophilic sites. The protocol must ensure mono-substitution to avoid the formation of the bis-piperazinyl byproduct.

Synthesis Pathway Diagram[3]

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) and Nitro Reduction.

Detailed Experimental Protocol

Step 1: Regioselective SnAr Reaction

Objective: Displace exactly one fluorine atom with N-methylpiperazine.

-

Preparation: Charge a reaction vessel with 2,6-difluoronitrobenzene (1.0 equiv) and anhydrous DMF (5-10 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control reaction kinetics and prevent bis-substitution.

-

Base Addition: Add K₂CO₃ (1.2 equiv) or DIPEA (1.5 equiv).

-

Nucleophile Addition: Dropwise add 1-methylpiperazine (1.05 equiv). Do not use a large excess.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LCMS.

-

Checkpoint: The intermediate (1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine) should appear. If bis-substituted product forms (displacing both fluorines), lower the temperature for future runs.

-

-

Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary aniline without defluorination.

-

Dissolution: Dissolve the nitro-intermediate from Step 1 in Methanol or Ethanol .

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Alternative: If the molecule contains other reducible groups (e.g., halides sensitive to hydrogenolysis), use Iron powder (Fe) and NH₄Cl in EtOH/H₂O at 70°C.

-

-

Hydrogenation: Stir under a balloon of H₂ gas (1 atm) at RT for 4-6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Purification: Concentrate the filtrate. The crude aniline is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).

-

Stability Note: Anilines are oxidation-sensitive. Store under inert gas (Argon/Nitrogen) in the dark.

-

Part 3: Applications in Medicinal Chemistry[3][5][6][7]

Mechanism of Action: The "Molecular Doorstop"

In modern drug discovery, particularly for SHP2 allosteric inhibitors (e.g., analogues of TNO155 or RMC-4550), the drug must bind in a tunnel-like pocket that stabilizes the protein in an auto-inhibited "closed" conformation.

The 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline moiety acts as a "doorstop." When the aniline nitrogen binds to the central scaffold (often a pyrazine or pyridine), the ortho-substituents (F and Piperazine) force the phenyl ring to twist ~60-90° relative to the scaffold. This specific geometry is required to fit into the narrow allosteric tunnel, locking the phosphatase domains together and preventing activation by upstream kinases.

Drug Design Workflow Diagram

Caption: Integration of the aniline fragment into allosteric inhibitors to enforce bioactive conformation.

Comparative Advantage

Why use this specific aniline over others?

| Feature | 2-Cl-6-Me Aniline (Dasatinib-like) | 2-F-6-(4-Me-Pip) Aniline (This Topic) |

| Solubility | Low (Lipophilic) | High (Piperazine tail) |

| Metabolic Stability | Moderate (Benzylic oxidation) | High (Fluorine blocks metabolism) |

| Steric Bulk | Medium | High (Enforces strict twist) |

| H-Bonding | None on ring | Yes (Piperazine N can accept H-bonds) |

References

-

Synthesis of Piperazine-Linked Anilines

- Source: "Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Relevance: Establishes the SnAr reactivity profile of fluoronitrobenzenes.

-

SHP2 Inhibitor Design Principles

-

Chemical Properties & Safety

- Source: "2-Fluoro-6-(4-methylpiperazin-1-yl)aniline Product Page." CymitQuimica / Fluorochem.

- Relevance: Provides CAS number verification (1179276-91-5)

-

Piperazine Scaffolds in Drug Discovery

-

Source: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[4] Biology (Basel).

- Relevance: Reviews the role of piperazine tails in improving pharmacokinetics of kinase inhibitors.

-

Sources

- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Executive Summary

This guide details the synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline , a critical "privileged scaffold" in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., analogues of Trametinib or Ribociclib).

The synthesis addresses a classic regioselectivity challenge: introducing a substituent at the C-6 position (ortho) of 2-fluoroaniline when the para (C-4) position is electronically favored for electrophilic attack and the C-3 position is favored for directed lithiation.

To ensure high purity and scalability, this protocol rejects direct halogenation (which yields the C-4 isomer) and unstable lithiation routes. Instead, it employs a Transient Sulfonylation Blocking Strategy to force regioselectivity, followed by a Buchwald-Hartwig Cross-Coupling to install the piperazine moiety.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

Starting from 2-fluoroaniline :

-

Direct Electrophilic Halogenation: The amino group (-NH2) is a strong ortho/para director. However, steric hindrance at C-2 (fluorine) and C-6 (empty) is distinct. The para position (C-4) is sterically unencumbered and electronically activated, leading almost exclusively to 4-halo-2-fluoroaniline (Undesired).

-

Directed Ortho Lithiation (DoM): Lithiation of N-protected 2-fluoroaniline typically occurs at C-3 (between the F and N-Protecting group) due to the cooperative inductive effect of fluorine and the directing group. This yields the 3-substituted isomer (Undesired).

The Solution: The "Blocking Group" Protocol

We utilize a sulfonic acid group to temporarily block the reactive para position.

-

Block: Sulfonation of 2-fluoroaniline installs a sulfonic acid group at C-4.

-

Functionalize: Bromination of the C-4 blocked intermediate forces the electrophile to the only remaining activated position: C-6 .

-

Deblock: Acidic hydrolysis removes the sulfonic acid group.

-

Couple: Pd-catalyzed amination installs the piperazine.

Reaction Scheme Overview

Figure 1: Strategic workflow utilizing a para-blocking strategy to achieve C-6 regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Bromo-6-fluoroaniline (The Scaffold)

Rationale: This phase establishes the halogen handle at the correct position. The "One-Pot" sulfonation/bromination is favored for industrial viability.[1]

Reagents & Equipment[1][2][3]

-

Starting Material: 2-Fluoroaniline (CAS: 348-54-9)

-

Reagents: Sulfuric Acid (98%), Hydrobromic Acid (48% aq), Hydrogen Peroxide (30% aq).

-

Solvents: Water, Dichloromethane (DCM) for extraction.

Step-by-Step Procedure

-

Sulfonation (Blocking):

-

Charge a reactor with 2-fluoroaniline (1.0 equiv) and Sulfuric Acid (5.0 equiv).

-

Heat the mixture to 180–200 °C for 2–3 hours.

-

Checkpoint: Monitor by TLC/HPLC. The starting material should be consumed, converting to 4-amino-3-fluorobenzenesulfonic acid . The high temperature is required to drive thermodynamic sulfonation at the para position.

-

Cool the reaction mass to room temperature (25 °C).

-

-

Regioselective Bromination:

-

To the acidic solution from Step 1, add Hydrobromic Acid (48%) (1.2 equiv).

-

Slowly add Hydrogen Peroxide (30%) (1.2 equiv) dropwise, maintaining temperature < 45 °C (Exothermic!).

-

Mechanism:[4][5] H2O2 oxidizes HBr to generate Br2 in situ. The sulfonic acid group at C-4 and Fluorine at C-2 direct the Bromine to C-6 .

-

Stir at 40–45 °C for 2 hours.

-

-

Desulfonation (Deblocking):

-

The reaction mixture now contains 4-amino-5-bromo-3-fluorobenzenesulfonic acid .

-

Heat the mixture to reflux (100–110 °C ) and pass steam (or add water and distill) to induce hydrolytic desulfonation.

-

Note: Sulfonic acid groups ortho/para to amines can be removed by acid hydrolysis. The bromine atom remains intact.

-

Continue heating until the sulfonic acid intermediate is consumed (approx. 3–5 hours).

-

-

Workup & Isolation:

-

Cool to room temperature.[1] Neutralize the acidic solution with NaOH (20% aq) to pH ~9–10.

-

Extract the resulting oil with Dichloromethane (DCM) (3 x volumes).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate

-

Yield: Expect 70–80% of 2-Bromo-6-fluoroaniline as a dark oil or low-melting solid.

-

Validation: 1H NMR should show three aromatic protons. Key feature: A triplet/multiplet pattern distinct from the para-isomer.

-

Phase 2: Buchwald-Hartwig Cross-Coupling

Rationale: Nucleophilic Aromatic Substitution (SnAr) is ineffective here because the aniline ring is electron-rich. Pd-catalyzed coupling is required. We utilize Xantphos , a ligand with a wide bite angle known for excellent performance with aniline substrates.

Reagents

-

Substrate: 2-Bromo-6-fluoroaniline (from Phase 1).[1]

-

Nucleophile: 1-Methylpiperazine (1.2 equiv).

-

Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

-

Ligand: Xantphos (4 mol%) or BINAP.

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or NaOtBu.

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Preparation:

-

In a glovebox or under Argon flow, charge a reaction flask with 2-Bromo-6-fluoroaniline (1.0 equiv), 1-Methylpiperazine (1.2 equiv), and Cs2CO3 (2.0 equiv).

-

Add 1,4-Dioxane (0.2 M concentration).

-

Add the catalyst premix: Pd2(dba)3 and Xantphos .[5]

-

-

Reaction:

-

Seal the vessel and heat to 100 °C for 12–16 hours.

-

Chemoselectivity Note: The aliphatic amine of the piperazine is significantly more nucleophilic than the primary aniline (-NH2) on the substrate. Self-coupling of the aniline is minimal under these conditions.

-

-

Workup:

-

Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Flash Chromatography: Elute with DCM:MeOH:NH3 (90:10:1). The basic modifier is crucial to prevent streaking of the piperazine.

-

Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and add HCl/Ethanol to precipitate the Dihydrochloride salt . This ensures long-term stability.

Analytical Validation (Self-Validating Metrics)

| Parameter | Specification | Diagnostic Signal |

| Intermediate | 2-Bromo-6-fluoroaniline | GC-MS: m/z ~190/192 (1:1 Br isotope pattern). 1H NMR: 3 aromatic protons. |

| Product | 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | MS (ESI): [M+H]+ = 210.1. 1H NMR: Disappearance of aromatic protons (3 -> 3, but shifted). Appearance of Piperazine signals (2.8–3.0 ppm, 8H) and N-Methyl singlet (~2.3 ppm). |

| Regiochemistry | C-6 Substitution | NOESY NMR: Strong correlation between the Piperazine protons and the Aniline -NH2 protons (indicating proximity). |

Troubleshooting & Critical Parameters

Pathway Logic & Troubleshooting

Figure 2: Decision tree for troubleshooting common synthetic failures.

Safety Considerations

-

Hydrobromic Acid/H2O2: This combination generates Bromine (Br2) in situ. It is highly corrosive and toxic. Perform in a well-ventilated fume hood.

-

Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and column chromatography (or metal scavengers) if the compound is for biological testing.

References

-

BenchChem. Synthesis of 2-Bromo-6-fluoroaniline from o-Fluoroaniline. Retrieved from (Verified Industrial Route).

-

WIPO Patent WO/2023/CN116063184. Preparation method of 2-bromo-6-fluoroaniline.[1][4] (2023).[3][8][9] Describes the sulfonic acid blocking strategy.

-

Smolecule. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline Product Information and Synthesis.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[10] (Guidance on Xantphos/BINAP selection).

-

ChemicalBook. 2-Fluoro-6-iodoaniline Synthesis and Properties.

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. 2-Bromo-6-fluoroaniline | 65896-11-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 6. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Buy 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | 1179276-91-5 [smolecule.com]

Application Note: Purification of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline by Column Chromatography

Abstract & Introduction

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS: 1179276-91-5) is a critical building block in the synthesis of CNS-active agents and kinase inhibitors (e.g., analogs of Vortioxetine or Brigatinib).[1] Its structure features a basic N-methylpiperazine moiety attached to an electron-rich aniline ring.

The Challenge: The purification of this compound on standard silica gel is notoriously difficult due to the "Amine Effect."[2] The basic tertiary nitrogen of the piperazine ring (

-

Severe Tailing: Broad, streaky peaks that co-elute with impurities.

-

Irreversible Adsorption: Significant mass loss as the compound "sticks" to the column.

-

Poor Resolution: Inability to separate the product from des-methyl or regioisomeric byproducts.

This guide details a robust protocol using Mobile Phase Modifiers to neutralize silica acidity, ensuring high recovery and purity.

Physicochemical Profile & Strategy[3][4][5]

| Property | Description | Chromatographic Implication |

| Basicity | Piperazine | The piperazine nitrogen is the primary cause of tailing. The mobile phase must contain a basic modifier. |

| Polarity | Moderate to High. | Unlikely to elute well with Hexane/EtOAc alone. Requires DCM/MeOH or highly polar EtOAc mixtures.[2] |

| Solubility | Soluble in DCM, MeOH, EtOAc. Poor in Hexanes. | Dichloromethane (DCM) is the preferred carrier solvent for loading and elution. |

| Stability | Aniline is oxidation-prone. | Avoid prolonged exposure to air/light on the column. Run the column quickly. |

The "Silanol Blocking" Strategy

To purify this molecule, we must introduce a sacrificial base into the mobile phase. Triethylamine (TEA) or Ammonium Hydroxide (

Method Development: TLC Optimization

Before packing the column, you must validate the solvent system on TLC.[3] Standard TLC plates are silica-based and will mimic the column behavior.

The "TEA Spotting" Protocol:

-

Control: Run TLC in 10% MeOH in DCM.

-

Observation: Likely shows a streak starting from the baseline (

to

-

-

Test: Prepare a solvent system of DCM : MeOH : TEA (95 : 4 : 1) .

-

Observation: The spot should tighten into a compact oval and move to a higher

(aim for

-

-

Visualization: Use UV (254 nm) for the aromatic ring. Stain with Ninhydrin (turns red/purple) or Iodine to visualize non-UV active piperazine impurities.

Detailed Purification Protocol

Phase A: Mobile Phase Preparation

-

Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).

-

Ratio: Gradient starting from 100% DCM to 90:9:1 DCM:MeOH:TEA.

-

Crucial Step: Add TEA to the entire volume of mobile phase, not just the polar component. This ensures the column remains deactivated throughout the gradient.

Phase B: Column Packing (Slurry Method)

-

Stationary Phase: Silica Gel 60 (

). -

Deactivation:

-

Suspend the silica in DCM containing 1% TEA.

-

Swirl and let stand for 5 minutes. This allows the TEA to bind to the silica before packing.

-

Pour the slurry into the column.

-

Flush with 2 column volumes (CV) of the starting mobile phase (e.g., DCM + 1% TEA) to equilibrate.

-

Phase C: Sample Loading

-

Method: Dry Loading is recommended to prevent band broadening, especially if the crude is not fully soluble in the starting non-polar solvent.

-

Dissolve crude aniline in minimal MeOH/DCM.

-

Add Celite 545 or Silica Gel (1:2 ratio w/w).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Carefully pour the powder onto the top of the packed bed.

-

Add a 1 cm layer of sand on top to protect the bed.

-

Phase D: Elution Gradient

-

Flow Rate: 15-20 mL/min (for a 25g column).

-

Gradient Table:

| Time (min) | % Solvent A (DCM + 1% TEA) | % Solvent B (10% MeOH/DCM + 1% TEA) | Action |

| 0-5 | 100% | 0% | Elute non-polar impurities |

| 5-20 | 100% | 0% | Target compound elution start |

| 20-30 | 50% | 50% | Flush remaining amine |

Note: If using an automated flash system (e.g., Biotage/Teledyne), set the modifier (TEA) as a fixed third channel at 1% or premix it into both solvents.

Decision Tree & Workflow Visualization

Figure 1: Decision matrix for selecting the optimal purification route based on resource availability and compound behavior.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Co-elution with Impurities | Gradient too steep or TEA concentration too low. | Decrease MeOH slope (e.g., 0-5% over 20 mins). Increase TEA to 2%. |

| Product "Bleeding" (Ghost Peaks) | Product precipitating on column or slow desorption. | Switch to Ammonium Hydroxide ( |

| High Backpressure | Fine particles from dry load or silica crushing. | Use Celite for loading instead of silica. Ensure sand layer protects the bed.[3] |

| TEA Residue in NMR | Triethylamine has a high boiling point ( | Co-evaporate with Heptane 3x on rotovap, or dry under high vacuum overnight. |

Safety Considerations

-

Fluoroanilines: Potential skin irritants and toxic by ingestion. Wear double nitrile gloves.

-

Triethylamine: Volatile, corrosive, and has a strong "fishy" odor. All column fractions must be evaporated in a fume hood.

-

DCM: Suspected carcinogen. Minimize exposure.

References

-

Biotage Application Note. "Strategies for the Purification of Basic Amines." Biotage.com. Link

-

Gottschalk, T., et al. "Synthesis of Vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates." European Patent Office, EP2894154. Link

-

BenchChem Technical Support. "Column Chromatography of Alpha-Aminoketones and Basic Amines." BenchChem. Link

-

Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

1H NMR and 13C NMR characterization of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Executive Summary

This guide details the structural validation of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS: 1179276-91-5), a critical intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.[1]

Characterizing this molecule presents unique challenges due to the 1,2,3-trisubstituted benzene core , where the interplay between the electron-withdrawing fluorine atom and two electron-donating nitrogen species (aniline amine and piperazine) creates complex splitting patterns. This protocol establishes a self-validating workflow using Scalar Coupling (

Structural Analysis & Strategy

The Molecule:

-

Core: Aniline (Phenylamine).

-

Substituents:

-

Symmetry: Asymmetric. All aromatic protons are chemically non-equivalent.[1]

The Analytical Challenge:

The primary risk in synthesizing this compound is regioisomer contamination (e.g., fluorine at C4). Standard chemical shifts alone are insufficient for GMP-level validation.[1] We must rely on the magnitude of Heteronuclear Coupling Constants (

Diagram 1: Characterization Logic Flow

This decision tree illustrates the step-by-step logic a scientist must follow to validate the structure, moving from sample prep to advanced 2D confirmation.[1]

Caption: Logical workflow for validating the 2-Fluoro-6-piperazinyl substitution pattern via Heteronuclear Coupling verification.

Experimental Protocol

Materials & Reagents

-

Analyte: >5 mg of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (High purity).[1]

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane).[1]-

Why DMSO? Chloroform (

) often facilitates rapid proton exchange, broadening the

-

-

Instrument: 400 MHz NMR Spectrometer (or higher).

Sample Preparation

-

Weigh 10-15 mg of the solid into a clean vial.

-

Add 0.6 mL of DMSO-

.[1] -

Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain, as these degrade field homogeneity (shimming).

-

Transfer to a high-quality 5mm NMR tube.[1]

Acquisition Parameters (Standard)

-

Temperature: 298 K (25°C).

-

1H NMR:

-

13C NMR (Proton Decoupled):

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (

): 2.0 s. -

Scans (

): >512 (Carbon sensitivity is low; quaternary carbons require time).

-

Results & Discussion: Spectral Interpretation

NMR Characterization

The proton spectrum is divided into three distinct zones: the aliphatic piperazine ring, the exchangeable aniline protons, and the aromatic ring.

Predicted Chemical Shifts & Multiplicities (DMSO-

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| H-A | 4.80 – 5.20 | br s | 2H | - | Broad; disappears with | |

| H-3 | Ar-H | 6.85 – 6.95 | ddd / dt | 1H | Ortho to F. Shows strong F-splitting.[1] | |

| H-4 | Ar-H | 6.50 – 6.65 | td / m | 1H | Meta to both F and N. Pseudo-triplet.[1] | |

| H-5 | Ar-H | 6.70 – 6.80 | d / dd | 1H | Ortho to Piperazine.[1] | |

| Pip-1 | 2.90 – 3.05 | br t | 4H | - | Deshielded by Aniline N. | |

| Pip-2 | 2.40 – 2.55 | br t | 4H | - | Often overlaps with DMSO solvent peak (2.50).[1] | |

| Me | 2.20 – 2.25 | s | 3H | - | Sharp singlet.[1] |

Key Diagnostic Feature:

Look for the H-3 signal.[1] It is chemically distinct because it resides ortho to the Fluorine atom.[1] It will exhibit a larger coupling constant (

NMR Characterization

The

Predicted Shifts & Coupling Patterns:

| Carbon | Type | Shift ( | Splitting Pattern | Interpretation | |

| C-2 | Quaternary | ~152 - 156 | Doublet ( | ~245 Hz | Direct bond ( |

| C-1 | Quaternary | ~132 - 136 | Doublet ( | ~12-15 Hz | Second order ( |

| C-3 | CH | ~112 - 116 | Doublet ( | ~20 Hz | Second order ( |

| C-6 | Quaternary | ~140 - 145 | Doublet ( | ~3-5 Hz | Third order ( |

| C-5 | CH | ~118 - 122 | Doublet ( | ~3-8 Hz | Third order ( |

| C-4 | CH | ~120 - 125 | Doublet ( | ~8 Hz | Third order ( |

| Pip-C | ~50 - 55 | Singlet | 0 | Too far for F-coupling.[1] | |

| Me | ~45 - 46 | Singlet | 0 | - |

Why this validates the structure:

In a 2-fluoro isomer, C-2 (directly attached to F) will be a doublet with a massive splitting of ~245 Hz.[1] If the fluorine were at the 4-position (para), the chemical shift of the C-F carbon would be similar (~158 ppm), but the coupling patterns of the neighboring carbons would differ drastically. Specifically, in the 2-fluoro isomer, the C-1 (amine bearing) carbon shows a

Advanced Validation Workflow (Diagram)

To ensure absolute confidence in the assignment, use the following Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) pathway.

Caption: HMBC correlations confirming the proximity of the aromatic proton H-3 to the quaternary carbons C-1 and C-2.

Troubleshooting Common Issues

-

Broad NH2 Peak:

-

Missing N-Methyl Signal:

-

Cause: Overlap with the DMSO pentet (2.50 ppm).

-

Fix: Run the experiment at a different temperature (e.g., 45°C) to shift the water/solvent peaks, or use

(if solubility permits) to move the solvent residual to 7.26 ppm.

-

-

Piperazine Ring Broadening:

References

-

PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS 1179276-91-5).[1][3] National Library of Medicine.[1] [Link][1]

-

Reich, H. J. (2024). WinPLT NMR Data: Fluorine-19 Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link][1]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for Pulse Sequences).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for Aniline/Piperazine shift prediction).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

[1]

Current Status: Operational Ticket ID: SYN-2F6MPA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a critical workflow in the preparation of kinase inhibitors (e.g., PLK or Aurora kinase targets).[1] The molecule features a "push-pull" electronic system and a steric bulk that presents two primary failure modes:

-

Over-substitution (Bis-adduct formation): During the SNAr step.

-

Hydrodefluorination (Loss of Fluorine): During the nitro-reduction step.

This guide provides a self-validating protocol designed to bypass these specific pitfalls.

Visual Workflow & Logic

The following diagram illustrates the critical decision nodes where yield is typically lost.

Figure 1: Critical Control Points (CCPs) in the synthesis workflow. Red diamonds indicate high-risk failure modes.[1]

Module 1: The SNAr Reaction (Nitro-Intermediate Synthesis)

Objective: Displacement of one fluorine atom by N-methylpiperazine while preserving the second fluorine.

Troubleshooting Guide

Q1: Why is my reaction yielding a significant amount of the bis-piperazine impurity (displacing both fluorines)?

-

Diagnosis: The second fluorine in 2,6-difluoronitrobenzene is highly activated.[1] Once the first piperazine adds, the ring remains electron-deficient enough to accept a second nucleophile if the temperature is too high or the amine is in large excess.

-

The Fix:

-

Stoichiometry: Limit N-methylpiperazine to 1.05 equivalents . Do not use a large excess.

-

Temperature: Conduct the addition at -10°C to 0°C . Only warm to Room Temperature (RT) after TLC/HPLC confirms consumption of the starting material.

-

Base Choice: Use DIPEA (Diisopropylethylamine) rather than inorganic bases (like K2CO3) if solubility is an issue, but K2CO3 in Acetonitrile (ACN) is generally cleaner for preventing over-reaction due to the "heterogeneous buffer" effect.[1]

-

Q2: The reaction mixture has turned into a thick oil/gum and stirring has stopped.

-

Diagnosis: The hydrofluoride salt of the piperazine is precipitating and trapping the stir bar.

-

The Fix:

Optimized Protocol (Step 1)

-

Charge 2,6-difluoronitrobenzene (1.0 eq) and Acetonitrile (10 vol) to a reactor.

-

Cool to 0°C .

-

Add K2CO3 (1.2 eq) (granular, not powder, to aid stirring).

-

Add N-methylpiperazine (1.05 eq) dropwise over 30 minutes, maintaining internal temp < 5°C.

-

Stir at 0°C for 2 hours. Monitor by HPLC.

-

Workup: Pour into water (20 vol). The yellow solid intermediate usually precipitates. Filter and wash with water.[2] If it oils out, extract with EtOAc.[1]

Module 2: Nitro Reduction (Formation of the Aniline)

Objective: Reduce the nitro group (-NO2) to the amine (-NH2) without removing the remaining fluorine atom.

Troubleshooting Guide

Q3: I see a large impurity with Mass [M-19] in my LCMS. What happened?

-

Diagnosis: You have suffered Hydrodefluorination . Standard Hydrogenation (Pd/C + H2) is notorious for cleaving Aryl-Fluorine bonds, especially when ortho to a nitrogen source.[1]

-

The Fix:

-

Immediate Action: Stop using Pd/C.

-

Alternative 1 (Chemical Reduction - Recommended): Use Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water.[1] This method is chemoselective and cannot cleave the C-F bond [1].

-

Alternative 2 (Catalytic): If hydrogenation is mandatory, use Pt/C (Platinum on Carbon) or Raney Nickel .[1] These are far less active toward C-F hydrogenolysis than Palladium. Alternatively, add an inhibitor like diphenylsulfide (0.5 mol%) to the Pd/C reaction to poison the high-energy sites responsible for defluorination.

-

Q4: The reduction is stalling (incomplete conversion) despite high H2 pressure.

-

Diagnosis: Catalyst poisoning. The basic nitrogen on the piperazine ring can coordinate to the metal catalyst surface, deactivating it.

-

The Fix:

-

Add 1.0 eq of Acetic Acid or HCl to the reaction mixture. Protonating the piperazine nitrogen prevents it from binding to the catalyst. (Note: If using Pd/C, this increases the risk of defluorination, so only use this "Acid Trick" with Pt/C).

-

Optimized Protocol (Step 2 - The "Safe" Route)

This protocol uses Iron/NH4Cl to guarantee fluorine retention.

-

Suspend the Nitro-Intermediate (from Step 1) in Ethanol (5 vol) and Water (2 vol).

-

Add Ammonium Chloride (3.0 eq) and Iron Powder (reduced, 5.0 eq).

-

Heat to 70°C with vigorous stirring for 2–4 hours.

-

Monitor: Reaction is complete when the yellow nitro compound turns into a colorless/pale brown species.

-

Workup: Filter hot through Celite (to remove Iron sludge). Rinse with hot ethanol.

-

Concentrate filtrate. Partition between EtOAc and Sat. NaHCO3 .

-

Dry organic layer (Na2SO4) and concentrate to yield the target aniline.

Module 3: Purification & Data Analysis

Solubility Profile

The product is an amphoteric molecule (Aniline + Piperazine).

| Solvent | Solubility | Usage |

| Water (Neutral) | Low | Precipitation medium |

| Water (Acidic) | High | Extraction (aq.[1] layer) |

| DCM / Methanol | High | Chromatography eluent |

| Hexanes | Insoluble | Washing/Trituration |

Comparison of Reduction Methods

| Method | Yield | Risk of Defluorination | Scalability |

| Pd/C + H2 | High | Critical (High) | Excellent |

| Pt/C + H2 | High | Low | Good |

| Fe / NH4Cl | Moderate-High | Zero | Moderate (Solid waste) |

| SnCl2 | High | Zero | Poor (Toxic waste) |

References

-

Bechamp Reduction Mechanism & Selectivity

-

Inhibition of Hydrodefluorination

-

Synthesis of 2,6-Difluoro-aniline derivatives

-

Regioselectivity in SNAr

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2,6-difluoronitrobenzene (a potential sensitizer) and N-methylpiperazine (corrosive) before handling.[1]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | 1179276-91-5 [smolecule.com]

- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization[1]

Executive Summary

This guide addresses the synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline , a critical intermediate often used in the development of kinase inhibitors and antipsychotic agents. The synthesis typically proceeds via a two-step sequence:[2]

-

SNAr Reaction: Nucleophilic displacement of one fluorine atom in 2,6-difluoronitrobenzene by N-methylpiperazine.[1]

-

Nitro Reduction: Catalytic or chemical reduction of the nitro group to the primary aniline.[1]

While the pathway appears straightforward, specific electronic and steric factors introduce critical side reactions—most notably bis-substitution during the SNAr step and hydrodefluorination during reduction. This guide provides mechanistic insights and actionable protocols to mitigate these risks.

Module 1: The SNAr Step (Nitro Precursor Synthesis)

Primary Reaction: 2,6-Difluoronitrobenzene + N-Methylpiperazine

Critical Side Reaction: Bis-Substitution

Because the starting material is symmetric and highly activated by the electron-withdrawing nitro group, the second fluorine atom remains susceptible to nucleophilic attack even after the first substitution.

Visualizing the Competition:

Figure 1: The mono-substituted product still contains an activated fluorine ortho to the nitro group, posing a risk of over-reaction.

Troubleshooting Guide: SNAr Step

| Symptom | Probable Cause | Corrective Action |

| LCMS shows M+82 peak | Bis-substitution. The product (MW ~239) reacted again with piperazine to form the bis-adduct (MW ~319). | 1. Stoichiometry Control: Use exactly 0.95–1.0 eq of N-methylpiperazine. Do not use excess.2. Temperature: Lower reaction temperature to 0°C during addition. The activation energy for the second substitution is higher due to steric crowding.3. Addition Mode: Add the amine dropwise to the nitrobenzene solution (keep SM in excess locally). |

| Yellow precipitate forms | Protonated Amine Salts. HF generated is forming a salt with the product or starting amine.[1] | Base Selection: Ensure an inorganic base (K₂CO₃) is used to scavenge HF, or use a non-nucleophilic organic base (DIPEA). If using K₂CO₃, ensure vigorous stirring as it is a heterogeneous reaction.[1] |

| Low Conversion (<50%) | Deactivation. The amine may be protonated by HF if no scavenger is present.[1] | Check pH: The reaction mixture must remain basic. Add 1.1 eq of DIPEA or K₂CO₃.[1] |

FAQ: SNAr Optimization

Q: Can I use DMF as a solvent? A: Yes, but Acetonitrile (MeCN) is preferred.[1] DMF can accelerate the reaction too much due to its high polarity, promoting bis-substitution.[1] MeCN at 0°C offers better control.[1]

Q: Why is the regioselectivity not an issue? A: 2,6-Difluoronitrobenzene is symmetric. Attack at either fluorine yields the same mono-substituted product.[1] Regioselectivity only becomes a problem if you over-react to the bis-product.[1]

Module 2: The Reduction Step (Aniline Formation)

Primary Reaction: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Critical Side Reaction: Hydrodefluorination

The most common failure mode in this step is the loss of the fluorine atom. Aryl fluorides are generally stable, but catalytic hydrogenation (Pd/C) can cleave C-F bonds, especially when the fluorine is ortho to an amino group (which coordinates to the catalyst) or a nitro group.

Visualizing the Reduction Risks:

Figure 2: Standard Pd/C hydrogenation carries a high risk of cleaving the C-F bond.

Troubleshooting Guide: Reduction Step

| Symptom | Probable Cause | Corrective Action |

| Mass Spec shows M-18 peak | Defluorination. You have formed 2-(4-methylpiperazin-1-yl)aniline (F replaced by H).[1] | Switch Catalyst: Stop using Pd/C. Option A (Best): Use Pt/C (Platinum on Carbon) poisoned with vanadium or sulfided, which minimizes dehalogenation.Option B (Chemical): Use Fe powder / NH₄Cl in EtOH/Water or SnCl₂ in EtOAc. These methods never cause defluorination.[1] |

| Pink/Red product color | Azo/Azoxy Impurities. Incomplete reduction or air oxidation of the aniline.[1] | Complete Reduction: Ensure reaction runs to completion. If using Fe reduction, ensure sufficient mixing.Storage: Store the aniline as an HCl salt or under Argon/Nitrogen.[1] Anilines are oxidation-prone.[1] |

| Product is unstable oil | Free Base Instability. The free aniline is prone to oxidation.[1] | Salt Formation: Immediately convert the free base to the dihydrochloride salt using 4M HCl in Dioxane. The salt is a stable solid.[1] |

Protocol: Chemical Reduction (Fe/NH₄Cl)

Recommended over hydrogenation to guarantee Fluorine retention.

-

Dissolve: 1.0 eq of Nitro intermediate in Ethanol/Water (4:1 ratio).

-

Add: 5.0 eq of Iron powder (325 mesh) and 5.0 eq of Ammonium Chloride (NH₄Cl).

-

Heat: Reflux at 80°C with vigorous stirring for 2–4 hours.

-

Monitor: Check TLC/LCMS for disappearance of Nitro SM.

-

Workup: Filter hot through Celite to remove Iron sludge. Wash Celite with Ethanol.[1] Concentrate filtrate.[1]

-

Extract: Basify residue with sat. NaHCO₃, extract into EtOAc.

Module 3: Purification & Characterization

Purification Strategy

-

Flash Chromatography: The product is a diamine.[1] Silica gel chromatography requires a basic modifier to prevent streaking.

-

Eluent: DCM : MeOH : NH₄OH (90 : 10 : 1).[1]

-

-

Recrystallization: The HCl salt often crystallizes well from Ethanol/Ether.[1]

Reference Data

-

Appearance: Off-white to pale yellow solid (pure); darkens to brown upon oxidation.[1]

-

Storage: -20°C, hygroscopic (if salt), light-sensitive.

References

-

Smolecule. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline - Chemical Properties and Reactions.Link

-

CymitQuimica. Product Information: 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline.[1][3][4]Link

-

Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.[1] (Analogous SNAr conditions). Link

-

Journal of Chemistry. Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (Discussion of fluoronitrobenzene reduction). Link

-

Thieme Connect. Catalytic Hydrodefluorination of Alkyl and Cycloalkyl Fluorides. (Mechanistic insight on defluorination risks). Link

-

Fluorochem. 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine Product Page. (Confirmation of Nitro Precursor). Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 3. Buy 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | 1179276-91-5 [smolecule.com]

- 4. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

identifying impurities in 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline by LC-MS

Topic: 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline Document ID: TS-IMP-209-FMA Status: Active Audience: Analytical Chemists, CMC Leads, Process Chemists

Executive Summary

This guide addresses the specific challenges in identifying impurities in 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (hereafter referred to as FMA-209 ). Due to the basicity of the N-methylpiperazine moiety and the lability of the aniline ring, researchers often encounter three core issues:

-

Chromatographic Tailing: Severe peak broadening due to silanol interactions at low pH.

-

Isobaric Ambiguity: Difficulty distinguishing N-oxides (oxidative degradants) from hydroxylated by-products.[1]

-

Regioisomerism: Co-elution of positional isomers during nucleophilic aromatic substitution (

) synthesis.

Module 1: Chromatographic Method Development

Issue: "My main peak tails significantly (Tailing Factor > 2.0), masking early-eluting impurities."

The Mechanism (Causality)

FMA-209 contains a basic tertiary amine (piperazine, pKa ~8-9). At standard acidic LC-MS conditions (0.1% Formic Acid, pH ~2.7), the nitrogen is protonated. This positively charged species interacts ionically with residual negatively charged silanols on the silica column backbone, causing secondary retention and tailing.

The Protocol (Self-Validating System)

To resolve this, you must suppress silanol ionization or suppress the analyte's ionization during chromatography (while maintaining MS sensitivity).

Recommended Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18. Mobile Phase Strategy: High pH switching.

| Parameter | Standard Acidic (Avoid if tailing) | Recommended High pH (Validation Ready) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate (pH 10) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Column Temp | 40°C | 40-60°C (Improves mass transfer) |

| Rationale | Protonates base; causes tailing. | Neutralizes base; eliminates silanol interaction. |

Critical Note: High pH mobile phases require hybrid particle columns (e.g., Waters XBridge/BEH or Agilent Poroshell HPH). Standard silica columns will dissolve at pH 10.

Troubleshooting Workflow

Figure 1: Decision matrix for resolving peak tailing in basic piperazine derivatives.

Module 2: Mass Spectrometry & Impurity Identification

Issue: "I see a +16 Da peak. Is it an N-oxide or a hydroxylated impurity?"

The Scientific Logic

Differentiation is critical. N-oxides are typically oxidative degradation products formed during storage, whereas hydroxylated species are often synthetic by-products (e.g., hydrolysis of the fluorine).

FMA-209 Monoisotopic Mass: 209.13 Da [M+H]+: 210.14

Diagnostic Fragmentation Protocol

Use In-Source Fragmentation or MS/MS (CID) to distinguish them.

-